![molecular formula C13H11NO B14303683 4-Benzyl-4H-furo[3,2-b]pyrrole CAS No. 119118-10-4](/img/structure/B14303683.png)
4-Benzyl-4H-furo[3,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4H-furo[3,2-b]pyrrole is a heterocyclic compound featuring a fused furan and pyrrole ring system with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4H-furo[3,2-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aldehydes with azidoacetates followed by thermal cyclization. For instance, the condensation of benzyl azidoacetate with furan-2-carbaldehyde under reflux conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate efficient cyclization and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-4H-furo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: N-substitution reactions with alkyl halides or acyl chlorides can yield N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Benzyl-4H-furo[3,2-b]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Benzyl-4H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-Methyl-4H-furo[3,2-b]pyrrole: Similar structure but with a methyl group instead of a benzyl group.
4-Benzyl-4H-thieno[3,2-b]pyrrole: Contains a thiophene ring instead of a furan ring.
2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole: Features a trifluoromethylphenyl group instead of a benzyl group.
Uniqueness: 4-Benzyl-4H-furo[3,2-b]pyrrole is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
119118-10-4 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-benzylfuro[3,2-b]pyrrole |
InChI |
InChI=1S/C13H11NO/c1-2-4-11(5-3-1)10-14-8-6-13-12(14)7-9-15-13/h1-9H,10H2 |
InChI Key |
DOLQRALIFGJDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




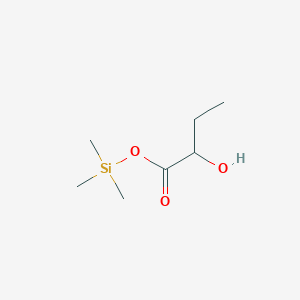
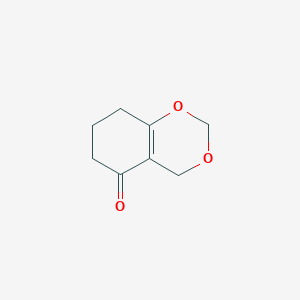
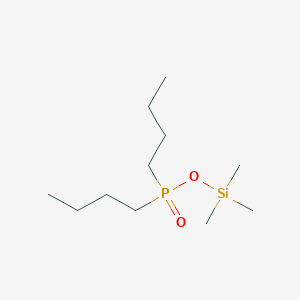
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
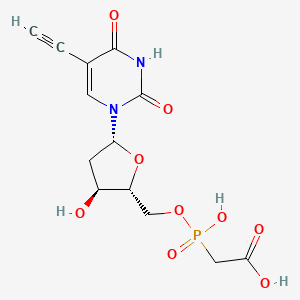
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
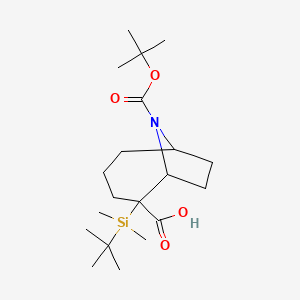
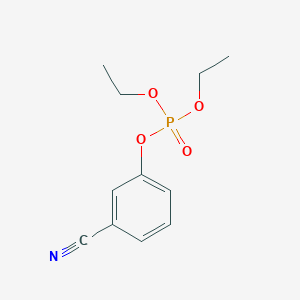
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)

![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
